9-Azabicyclo[3.3.1]nonan-3-one, hydrochloride
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Overview
Description
9-Azabicyclo[331]nonan-3-one, hydrochloride is a bicyclic compound that features a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Azabicyclo[3.3.1]nonan-3-one, hydrochloride typically involves the reduction of 9-azabicyclo[3.3.1]nonan-3-one derivatives. One common method includes the use of hydrogen in the presence of a ruthenium catalyst to achieve the reduction . Another approach involves the reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one using sodium borohydride in a methanol solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using similar catalysts and reagents as in laboratory synthesis. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
9-Azabicyclo[3.3.1]nonan-3-one, hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions typically yield derivatives such as endo-9-azabicyclo[3.3.1]nonan-3-ol.
Substitution: Substitution reactions can occur at the nitrogen atom or other reactive sites within the molecule.
Common Reagents and Conditions
Oxidation: Common reagents include Fe(NO3)3·9H2O and 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO) under aerobic conditions.
Reduction: Sodium borohydride and hydrogen in the presence of a ruthenium catalyst are frequently used.
Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution product.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Endo-9-azabicyclo[3.3.1]nonan-3-ol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
9-Azabicyclo[3.3.1]nonan-3-one, hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 9-Azabicyclo[3.3.1]nonan-3-one, hydrochloride involves its ability to catalyze oxidation reactions. It acts as a stable nitroxyl radical, facilitating the transfer of electrons and promoting the conversion of alcohols to carbonyl compounds . The molecular targets include primary and secondary alcohols, which are oxidized under mild conditions to yield the corresponding aldehydes and ketones .
Comparison with Similar Compounds
Similar Compounds
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one: Similar structure but with a benzyl group attached.
9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO): A stable nitroxyl radical used in oxidation reactions.
KetoABNO: Another nitroxyl radical with similar catalytic properties.
Uniqueness
9-Azabicyclo[3.3.1]nonan-3-one, hydrochloride is unique due to its specific bicyclic structure and the presence of a nitrogen atom, which imparts distinct chemical reactivity and stability. Its ability to act as a catalyst in oxidation reactions under mild conditions sets it apart from other similar compounds .
Properties
CAS No. |
6164-62-1 |
---|---|
Molecular Formula |
C9H16ClNO |
Molecular Weight |
189.68 g/mol |
IUPAC Name |
(1S,5R)-9-methyl-9-azabicyclo[3.3.1]nonan-3-one;hydrochloride |
InChI |
InChI=1S/C9H15NO.ClH/c1-10-7-3-2-4-8(10)6-9(11)5-7;/h7-8H,2-6H2,1H3;1H/t7-,8+; |
InChI Key |
CVGRGXQEVKWHHS-KVZVIFLMSA-N |
Isomeric SMILES |
CN1[C@@H]2CCC[C@H]1CC(=O)C2.Cl |
SMILES |
CN1C2CCCC1CC(=O)C2.Cl |
Canonical SMILES |
CN1C2CCCC1CC(=O)C2.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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